molecular formula C7H6N2O5 B15245506 7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one

7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one

Cat. No.: B15245506
M. Wt: 198.13 g/mol
InChI Key: LETZYRJEUJBNBG-UHFFFAOYSA-N
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Description

7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one is a heterocyclic compound featuring a fused oxazolo-pyridinone core with a hydroxyl group at position 7 and a nitro substituent at position 6. These compounds are often synthesized for pharmacological applications, leveraging their fused bicyclic systems to modulate bioactivity . The hydroxyl and nitro groups in this compound likely influence its electronic properties, solubility, and reactivity, making it a candidate for further chemical and biological exploration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2O5

Molecular Weight

198.13 g/mol

IUPAC Name

7-hydroxy-8-nitro-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridin-5-one

InChI

InChI=1S/C7H6N2O5/c10-4-3-5(11)8-1-2-14-7(8)6(4)9(12)13/h3,10H,1-2H2

InChI Key

LETZYRJEUJBNBG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C(=CC(=O)N21)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a nitro-substituted pyridine derivative with an appropriate oxazole precursor. The reaction conditions often include the use of solvents such as anhydrous ethyl acetate and catalysts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups at specific positions on the ring system .

Scientific Research Applications

7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitro group and hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

The following analysis compares 7-hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one with structurally related compounds, focusing on synthesis, physicochemical properties, and biological relevance.

Structural Analogs and Substituent Effects

Oxazolo[3,2-a]pyridinones: Compound 6a [(3R,8aR)-3-((1H-Indol-3-yl)methyl)tetrahydro-2H-oxazolo[3,2-a]pyridin-5(3H)-one]: Features an indole-methyl substituent and is synthesized via lactamization of (R)-tryptophanol with methyl 5-oxopentanoate . Compound 12 [(3R,8aR)-3-[(1-Benzyl-1H-indol-3-yl)methyl]tetrahydro-2H-oxazolo[3,2-a]pyridin-5(3H)-one]: Contains a benzyl-indole group, synthesized from lactam intermediates with 92% yield .

Imidazopyridinones and Thiazolopyridinones: Compound 5b [7-(4-Bromophenyl)-2,3,6,7-tetrahydro-8-nitroimidazo[1,2-a]pyridin-5(1H)-one]: A nitro-substituted imidazopyridinone with a bromophenyl group, synthesized in 87% yield (mp 305–307°C) . Compound 5o [2,3,6,7-Tetrahydro-8-nitro-7-propylimidazo[1,2-a]pyridin-5(1H)-one]: Features a propyl substituent and nitro group, synthesized via NaI-mediated alkylation (mp 174–176°C) . Comparison: The hydroxyl group in the target compound may confer hydrogen-bonding capacity, distinguishing it from purely nitro-alkyl/aryl analogs like 5b and 5o. This could influence pharmacokinetics and target binding .

Physicochemical Properties
Compound Core Structure Substituents Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm) Reference
7-Hydroxy-8-nitro-oxazolo[3,2-a]pyridinone Oxazolo[3,2-a]pyridinone 7-OH, 8-NO₂ Not reported Expected aromatic shifts: ~6.5–8.5 (H7, H9)
Compound 5b (imidazopyridinone) Imidazo[1,2-a]pyridinone 8-NO₂, 7-(4-Bromophenyl) 305–307 δ 7.65 (d, J=8.4 Hz, 2H, Ar-H)
Compound 5o (imidazopyridinone) Imidazo[1,2-a]pyridinone 8-NO₂, 7-propyl 174–176 δ 0.83 (t, 3H, CH₃), 3.62–3.93 (m, CH₂)
Compound 11 (thiazolopyridinone) Thiazolo[3,2-a]pyridinone 7-Naphthalen-1-ylmethyl Not reported δ 3.5–4.0 (m, CH₂), 7.3–8.2 (m, Ar-H)

Key Observations :

  • Melting Points : Nitro-substituted compounds (e.g., 5b) exhibit higher melting points due to increased polarity and intermolecular interactions. The target compound’s hydroxyl group may further elevate its melting point relative to alkyl-substituted analogs .
  • Spectral Data : The nitro group typically deshields adjacent protons (e.g., H7 and H9 in the target compound), leading to downfield shifts in ¹H NMR (~7.5–8.5 ppm) .

Biological Activity

7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This compound features both nitro and hydroxy functional groups, contributing to its unique properties and interactions within biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N2O5C_8H_8N_2O_5. The compound's structure includes a pyridine ring fused with an oxazole moiety, which is critical for its biological activity. The presence of the nitro group is particularly significant as it often enhances the reactivity and binding affinity of the compound to various biological targets.

Structural Features

FeatureDescription
Molecular FormulaC8H8N2O5C_8H_8N_2O_5
CAS Number56546-38-4
Functional GroupsHydroxy (-OH), Nitro (-NO2)

Antimicrobial Properties

Research indicates that similar compounds exhibit significant antimicrobial activity. For instance, derivatives of pyridine and oxazole have been shown to inhibit the growth of various pathogens. In vitro studies demonstrate that this compound could potentially inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of several oxazole derivatives against common pathogens. The results indicated that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 10 µg/mL against M. tuberculosis and other bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Studies suggest that derivatives can inhibit key inflammatory pathways, reducing cytokine production in vitro. This activity is essential for developing therapeutic agents aimed at treating inflammatory diseases.

Anticancer Activity

Emerging research highlights the anticancer properties of similar heterocyclic compounds. The mechanism often involves the inhibition of specific kinases or enzymes that play a role in cancer cell proliferation and survival.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus, E. coli
Anti-inflammatoryReduced cytokine production
AnticancerInhibition of cancer cell proliferation

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Enzyme Inhibition : The nitro group enhances binding affinity to target enzymes.
  • Cell Signaling Modulation : Alters pathways involved in inflammation and cell survival.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in pathogenic cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one and related bicyclic lactams?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving amino alcohols and carbonyl-containing precursors. For example, (R)-tryptophanol reacts with methyl 5-oxopentanoate in toluene under reflux to form bicyclic lactams, followed by nitro group introduction via nitration . Key steps include:

  • Reaction Optimization : Use of polar aprotic solvents (e.g., DCM) and catalysts (e.g., TFA) for ring closure.
  • Purification : Flash chromatography (EtOAc/hexane gradients) and recrystallization (EtOAc/hexane) yield pure products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign chemical shifts for protons and carbons in the bicyclic core (e.g., δ 2.55–4.51 ppm for CH2 and CH groups in DMSO-d6) .
  • IR Spectroscopy : Detect functional groups (e.g., NO2 stretches at 1486–1337 cm⁻¹, C=O at ~1623 cm⁻¹) .
  • Mass Spectrometry (EI) : Confirm molecular ions (e.g., m/z 337 [M+-1]) and fragmentation patterns .

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